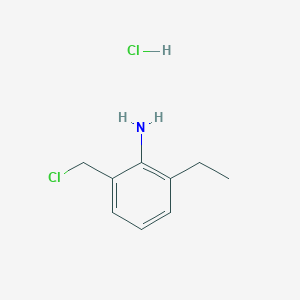![molecular formula C38H75NaO8P+ B15246829 Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a hexadecanoic acid backbone and a hydroxypropoxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- typically involves the esterification of hexadecanoic acid with a hydroxypropoxyphosphinyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the hydrolysis of phosphinates and phosphonates can be achieved under both acidic and basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- involves its interaction with specific molecular targets and pathways. The hydroxypropoxyphosphinyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Palmitic acid (Hexadecanoic acid): A common saturated fatty acid found in animals and plants.
Methyl hexadecanoate: An ester of hexadecanoic acid used in various applications.
Uniqueness
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- is unique due to its hydroxypropoxyphosphinyl group, which imparts distinct chemical and biological properties. This differentiates it from simpler fatty acids and their esters, making it valuable in specialized research and industrial applications.
Properties
Molecular Formula |
C38H75NaO8P+ |
|---|---|
Molecular Weight |
714.0 g/mol |
IUPAC Name |
sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(propoxy)phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/t36-;/m1./s1 |
InChI Key |
SKVWIBXHTOHOAB-SKRAEFHRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


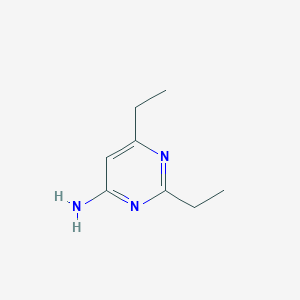

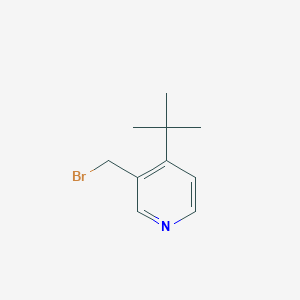
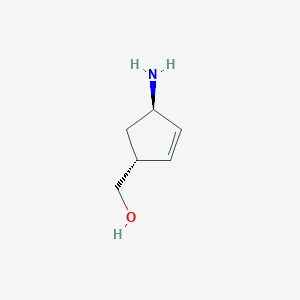
![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)


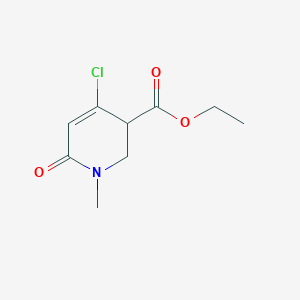
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
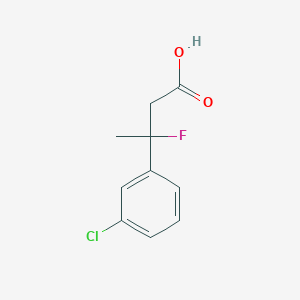
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)


